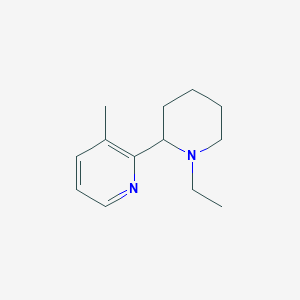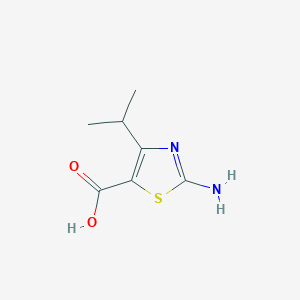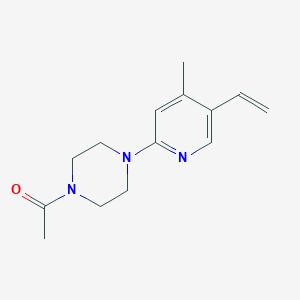
1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone is a synthetic organic compound with the molecular formula C14H19N3O This compound is characterized by the presence of a piperazine ring substituted with a methyl-vinyl-pyridine moiety and an ethanone group
Métodos De Preparación
The synthesis of 1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone involves several steps, typically starting with the preparation of the piperazine ring and subsequent functionalization with the pyridine and ethanone groups. Common synthetic routes include:
Step 1: Formation of the piperazine ring through cyclization reactions.
Step 2: Introduction of the 4-methyl-5-vinylpyridine moiety via nucleophilic substitution reactions.
Step 3: Attachment of the ethanone group through acylation reactions.
Industrial production methods often involve optimizing these steps to increase yield and purity, utilizing catalysts and specific reaction conditions to enhance efficiency .
Análisis De Reacciones Químicas
1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions using agents such as sodium borohydride (NaBH4) can convert the ethanone group to an alcohol.
Substitution: The vinyl group can participate in addition reactions with halogens or other electrophiles.
Common reagents and conditions for these reactions include organic solvents like acetonitrile and specific temperature and pressure settings to control the reaction kinetics .
Aplicaciones Científicas De Investigación
1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Comparación Con Compuestos Similares
Similar compounds to 1-(4-(4-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone include:
- 1-(4-(6-Methyl-5-vinylpyridin-2-yl)piperazin-1-yl)ethanone
- 1-(4-(4-Methyl-2-pyridinyl)piperazin-1-yl)ethanone
These compounds share structural similarities but differ in the position and type of substituents on the pyridine ring, which can influence their chemical reactivity and biological activity. The unique combination of the methyl-vinyl-pyridine moiety and the piperazine ring in this compound provides distinct properties that make it valuable for specific research applications .
Propiedades
Fórmula molecular |
C14H19N3O |
|---|---|
Peso molecular |
245.32 g/mol |
Nombre IUPAC |
1-[4-(5-ethenyl-4-methylpyridin-2-yl)piperazin-1-yl]ethanone |
InChI |
InChI=1S/C14H19N3O/c1-4-13-10-15-14(9-11(13)2)17-7-5-16(6-8-17)12(3)18/h4,9-10H,1,5-8H2,2-3H3 |
Clave InChI |
BGNBGYSHLJOYEU-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=NC=C1C=C)N2CCN(CC2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




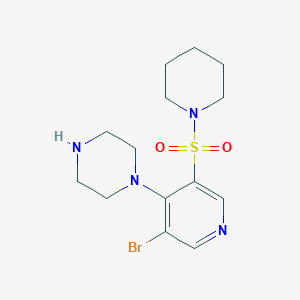

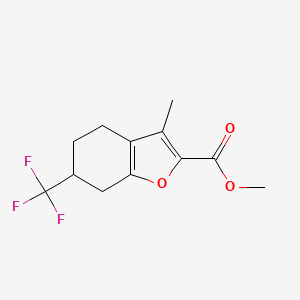
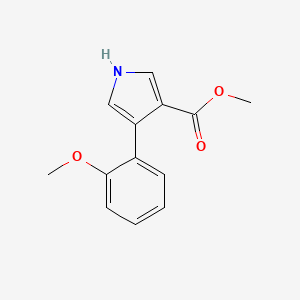


![(2S)-2-[(trifluoromethoxy)methyl]pyrrolidine hydrochloride](/img/structure/B11804790.png)
